タダラフィル

概要

説明

- タダラフィルは主に勃起不全 (ED)の治療に使用され、陰茎への局所的な血流を増やし、性的刺激を受けたときに勃起を促進します .

- さらに、良性前立腺肥大症 (前立腺肥大)および肺動脈性高血圧症 の症状の管理にも処方される場合があります .

タダラフィル: (商品名 および としても知られています)は、ホスホジエステラーゼ5(PDE-5)の選択的かつ可逆的な阻害剤です。

作用機序

cGMP経路: タダラフィルはPDE-5を阻害することにより、サイクリックグアノシンモノホスファート(cGMP)の分解を防ぎます。

勃起メカニズム: 性的刺激を受けると、局所的な一酸化窒素の放出により、陰茎組織内のcGMPレベルが上昇し、平滑筋の弛緩と血流の改善が起こり、勃起が起こります。

科学的研究の応用

Medicine: Tadalafil’s primary application is in treating ED. It helps relax smooth muscles in the penis, allowing increased blood flow and erection.

Pulmonary Arterial Hypertension: Tadalafil (as Adcirca) is used to improve exercise capacity in patients with pulmonary arterial hypertension.

Other Research Areas: Ongoing studies explore its potential in other areas, such as cardiovascular health and neurological disorders.

生化学分析

Biochemical Properties

Tadalafil plays a significant role in biochemical reactions by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition prevents the breakdown of cyclic guanosine monophosphate (cGMP), a molecule that promotes smooth muscle relaxation. Tadalafil has a high selectivity for PDE5 over other phosphodiesterases, such as PDE11A4, which minimizes cross-reactions and potential side effects . The interaction between tadalafil and PDE5 is crucial for its therapeutic effects, particularly in treating erectile dysfunction .

Cellular Effects

Tadalafil influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In skeletal muscle cells, tadalafil exposure increases oxidative metabolism and enhances the enzymatic antioxidant system capacity . Additionally, tadalafil has been shown to alleviate inflammation and oxidative stress in prostate cells by regulating the Akt/Nrf2 signaling pathway . These effects highlight tadalafil’s potential beyond its primary use in erectile dysfunction treatment.

Molecular Mechanism

At the molecular level, tadalafil exerts its effects by selectively inhibiting PDE5, which is responsible for the degradation of cGMP. By blocking this enzyme, tadalafil increases cGMP levels, leading to smooth muscle relaxation and improved blood flow . This mechanism is particularly effective in the corpus cavernosum of the penis, where PDE5 is found in high concentrations . The increased cGMP levels result in prolonged vasodilation and enhanced erectile function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tadalafil have been observed over various time frames. Studies have shown that tadalafil provides a long duration of action, up to 36 hours, which offers increased flexibility for patients . Long-term studies indicate that daily tadalafil administration can improve erectile function with a lower incidence of side effects compared to on-demand use . The stability and sustained efficacy of tadalafil make it a reliable option for chronic conditions.

Dosage Effects in Animal Models

In animal models, the effects of tadalafil vary with different dosages. For instance, in a study on rabbits, tadalafil demonstrated significant vasodilation effects, similar to those of nimodipine, in preventing cerebral vasospasm . Additionally, in a rat model of chronic renal failure, the combination of tadalafil and furosemide showed greater renoprotective effects compared to individual drugs . These studies highlight the importance of dosage in achieving the desired therapeutic outcomes and minimizing adverse effects.

Metabolic Pathways

Tadalafil is involved in several metabolic pathways, particularly those related to amino acid metabolism. Studies have shown that tadalafil affects the metabolism of alanine, aspartate, and glutamate, which are crucial for its anti-tumor activity in colorectal cancer . The drug’s interaction with these metabolic pathways underscores its potential for broader therapeutic applications beyond erectile dysfunction.

Transport and Distribution

Tadalafil is rapidly absorbed and distributed within the body, with peak plasma levels observed between 30 minutes and 6 hours after administration . The drug’s distribution is influenced by its high selectivity for PDE5, which is found in various tissues, including the corpus cavernosum, vascular smooth muscle cells, and skeletal muscle . This selective distribution ensures that tadalafil exerts its effects primarily in the target tissues, minimizing systemic side effects.

Subcellular Localization

At the subcellular level, tadalafil’s target enzyme PDE5 is localized in discrete cytoplasmic foci and vesicular compartments corresponding to centrosomes . This localization is consistent across different cell types and species, indicating a conserved mechanism of action. The subcellular distribution of PDE5 is crucial for its role in regulating cGMP levels and mediating the effects of tadalafil.

準備方法

合成経路: タダラフィルの合成には、環化反応を含むいくつかのステップが含まれます。 特定の合成経路は、専売特許であり、広く開示されていません。

工業生産: 工業規模での生産方法は、製薬会社によって厳重に管理されています。 タダラフィルは、商業用途向けに厳格な品質管理の下で製造されています。

化学反応の分析

反応性: タダラフィルは、酸化、還元、置換などのさまざまな化学反応を受けます。

一般的な試薬と条件: タダラフィルの合成で使用される特定の試薬と条件の詳細は、専売特許です。

主要な生成物: タダラフィルの合成中に生成される主要な生成物は、公表されていません。

科学研究への応用

医学: タダラフィルの主な用途は、EDの治療です。 陰茎の平滑筋を弛緩させて血流を増やし、勃起を促進します。

肺動脈性高血圧症: タダラフィル(アドシアとして)は、肺動脈性高血圧症の患者の運動能力を改善するために使用されます。

その他の研究分野: 進行中の研究では、心血管の健康や神経系の病気など、他の分野での可能性を探っています。

類似化合物との比較

独自性: タダラフィルは、シルデナフィル(バイアグラ)やバルデナフィル(レビトラ)などの他のPDE-5阻害剤と比べて、持続時間が長く(最大36時間)、これがタダラフィルを他のPDE-5阻害剤と区別する特徴です。

類似化合物: 他のPDE-5阻害剤には、シルデナフィル、バルデナフィル、アバナフィルなどがあります。

特性

IUPAC Name |

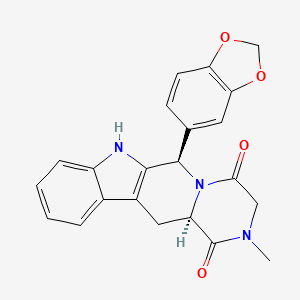

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXKDUGGOYFFRN-IIBYNOLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046786 | |

| Record name | Tadalafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tadalafil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014958 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.2 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble in water, In water, 220 mg/L at 25 °C /Estimated/, 2.50e-01 g/L | |

| Record name | SID49666420 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Tadalafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TADALAFIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tadalafil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014958 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

2.2X10-14 mm Hg at 25 °C /Estimated/ | |

| Record name | TADALAFIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Tadalafil is a selective phosphodiesterase-5 (PDE5) inhibitor that produces several downstream effects with the most common therapeutic effect being smooth muscle relaxation. Patients may experience ED due to a variety of causes including psychogenic, neurogenic, vasculogenic, iatrogenic, or endocrine. These causes result in dysfunction of penile smooth muscle relaxation through either disrupted neuronal signaling or direct influence on smooth muscle cells. During sexual arousal, non-adrenergic non-cholinergic (NANC) neurons release nitric oxide (NO). Nitric oxide stimulates guanylate cyclase which converts guanosine triphosphate to cyclic guanosine monophosphate (cGMP). cGMP activates the cGMP-dependent kinase (PKG) in a signal cascade which activates K+ channels leading to inhibition of Ca2+ channels, inhibits platelet activation, and inhibits smooth muscle cell proliferation while inducing apoptosis. This signal cascade is attenuated by PDE5 which breaks the phosphodiester bond of cGMP, converting it to GMP. Inhibition of PDE5 by tadalafil increases signaling via the PKG cascade which supports penile smooth muscle relaxation during sexual arousal by decreasing Ca2+ entry into smooth muscle cells. This smooth muscle relaxation allows blood to fill the corpus cavernosum thereby producing an erection. In PAH, blood pressure in the pulmonary arteries is raised due to a variety of mechanisms stemming from endothelial dysfunction. Decreased production of NO and prostacyclin reduce vasodilatory signaling while overproduction of endothelin-1 and thromboxane increase vasoconstriction. Inflammation, thromboses, and hypoxia later contribute to vascular remodeling which further reduces luminal size. The resultant increase in blood pressure reduces the capacity for gas exchange and increases afterload at the right ventricle, producing symptoms of dyspnea, fatigue, and dizziness as well as leading to right-sided heart failure. Tadalafil exerts its therapeutic effect in PAH through boosting NO-cGMP signaling to contribute to smooth muscle relaxation as with ED. Lastly, tadalafil is used to treat BPH. BPH produces urinary dysfunction through hyperproliferation of the epithelial and smooth muscle layers of the prostate. The increased size of the prostate blocks urine flow through the urethra resulting in higher residual volumes due to incomplete emptying. Tadalafil does not appear to exert its benefit via smooth muscle relaxation of the prostate. It may instead exert its effect through a mix of increased oxygenation and decreased inflammation, which decreases tissue remodeling, and inhibition of cell proliferation through the cGMP cascade. The decreased affinity for PDE6 compared to other PDE5 inhibitors may explain the decreased incidence of visual side effects as PDE6 is present in the eye and contributes to color vision., In vitro studies have shown that the effect of tadalafil is more potent on phosphodiesterase type 5 (PDE5) than on other phosphodiesterases. These studies have shown that tadalafil is >10,000-fold more potent for PDE5 than for PDE1, PDE2, PDE4, and PDE7 enzymes, which are found in the heart, brain, blood vessels, liver, leukocytes, skeletal muscle, and other organs. Tadalafil is >10,000-fold more potent for PDE5 than for PDE3, an enzyme found in the heart and blood vessels. Additionally, tadalafil is 700-fold more potent for PDE5 than for PDE8, PDE9, PDE10 and 14-fold more potent for PDE5 than for PDE11A1, an enzyme found in human skeletal muscle. Tadalafil inhibits human recombinant PDE11A1 activity at concentrations within the therapeutic range. The physiological role and clinical consequence of PDE11 inhibition in humans have not been defined., Studies in vitro have demonstrated that tadalafil is a selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is found in corpus cavernosum smooth muscle, vascular and visceral smooth muscle, skeletal muscle, platelets, kidney, lung, cerebellum, and pancreas., Penile erection during sexual stimulation is caused by increased penile blood flow resulting from the relaxation of penile arteries and corpus cavernosum smooth muscle. This response is mediated by the release of nitric oxide (NO) from nerve terminals and endothelial cells, which stimulates the synthesis of cyclic GMP in smooth muscle cells. Cyclic GMP causes smooth muscle relaxation and increased blood flow into the corpus cavernosum. The inhibition of phosphodiesterase type 5 (PDE5) enhances erectile function by increasing the amount of cyclic GMP. Tadalafil inhibits PDE5. Because sexual stimulation is required to initiate the local release of nitric oxide, the inhibition of PDE5 by tadalafil has no effect on the absence of sexual stimulation. | |

| Record name | Tadalafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TADALAFIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

171596-29-5 | |

| Record name | Tadalafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171596-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tadalafil [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tadalafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tadalafil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tadalafil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tadalafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TADALAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/742SXX0ICT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TADALAFIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tadalafil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014958 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

301-302 °C, 301 - 302 °C | |

| Record name | Tadalafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tadalafil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014958 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of tadalafil?

A1: Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) [, , ]. PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a key signaling molecule involved in smooth muscle relaxation [, , ]. By inhibiting PDE5, tadalafil increases cGMP levels in the corpus cavernosum, the erectile tissue of the penis, leading to smooth muscle relaxation and increased blood flow, which facilitates erection [, , ].

Q2: Beyond erectile dysfunction, what other therapeutic effects does tadalafil exhibit?

A2: Tadalafil has demonstrated efficacy in treating pulmonary arterial hypertension (PAH) by relaxing pulmonary arteries and improving pulmonary hemodynamics []. Additionally, tadalafil shows promise in ameliorating lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH) [, , , , ].

Q3: How does tadalafil's mechanism of action differ from other PDE5 inhibitors?

A3: While tadalafil shares the same mechanism of action with other PDE5 inhibitors like sildenafil, its long duration of action, up to 36 hours [], distinguishes it. This extended period of effectiveness stems from its unique pharmacokinetic properties [, ].

Q4: What is the molecular formula and weight of tadalafil?

A4: The molecular formula of tadalafil is C22H19N3O4 and its molecular weight is 389.4 g/mol.

Q5: What is known about the configuration of tadalafil and its analogues found in dietary supplements?

A6: Analysis using circular dichroism (CD) revealed that tadalafil and its analogues (nortadalafil, homotadalafil) present in dietary supplements typically exist as the 6R,12aR isomer []. This isomer is significant due to its potent inhibitory activity against PDE5 [].

Q6: How does the pharmacokinetic profile of tadalafil differ from other PDE5 inhibitors?

A9: Tadalafil exhibits a longer half-life compared to other PDE5 inhibitors [, , ]. This longer half-life contributes to its prolonged duration of action, allowing for a wider window of opportunity for sexual activity without the need for precise timing related to dosing [, , ].

Q7: Does tadalafil interact with other drugs?

A10: Yes, tadalafil is primarily metabolized by CYP3A4 []. Co-administration with bosentan, a CYP3A4 inducer, can decrease tadalafil exposure []. Concomitant use with nitrates is contraindicated due to the risk of severe hypotension [].

Q8: How effective is tadalafil in treating erectile dysfunction in men previously unresponsive to on-demand tadalafil?

A11: Studies have shown that daily tadalafil can be an effective treatment option for men with ED who have not responded well to on-demand tadalafil [].

Q9: Is there a difference in efficacy between 10 mg and 20 mg doses of tadalafil in treating ED?

A12: In patients with severe ED, particularly those with organic comorbidities, tadalafil 20 mg may provide greater clinical benefits compared to 10 mg [].

Q10: Can tadalafil be used to overcome immunosuppression during chemoradiotherapy for glioblastoma?

A15: A pilot study investigating tadalafil's effect on myeloid-derived suppressor cells (MDSCs), key regulators of immunosuppression in glioblastoma, showed promising results []. Tadalafil significantly reduced MDSC levels and increased CD8 T-cell proliferation and activation []. Further research is crucial to determine its impact on progression-free survival and overall survival in glioblastoma patients.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。